5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid 5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13513414
InChI: InChI=1S/C9H4ClFO3/c10-5-1-4-2-8(9(12)13)14-7(4)3-6(5)11/h1-3H,(H,12,13)
SMILES: C1=C2C=C(OC2=CC(=C1Cl)F)C(=O)O
Molecular Formula: C9H4ClFO3
Molecular Weight: 214.58 g/mol

5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid

CAS No.:

Cat. No.: VC13513414

Molecular Formula: C9H4ClFO3

Molecular Weight: 214.58 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid -

Specification

Molecular Formula C9H4ClFO3
Molecular Weight 214.58 g/mol
IUPAC Name 5-chloro-6-fluoro-1-benzofuran-2-carboxylic acid
Standard InChI InChI=1S/C9H4ClFO3/c10-5-1-4-2-8(9(12)13)14-7(4)3-6(5)11/h1-3H,(H,12,13)
Standard InChI Key SQMUCQPNWWFEGN-UHFFFAOYSA-N
SMILES C1=C2C=C(OC2=CC(=C1Cl)F)C(=O)O
Canonical SMILES C1=C2C=C(OC2=CC(=C1Cl)F)C(=O)O

Introduction

Chemical Identity and Structural Features

The molecular formula of 5-chloro-6-fluoro-1-benzofuran-2-carboxylic acid is C₉H₄ClFO₃, with a molecular weight of 214.58 g/mol. The benzofuran scaffold consists of a fused benzene and furan ring system, where halogen substituents (Cl and F) and the carboxylic acid group introduce distinct electronic and steric effects. Key structural attributes include:

  • Aromatic system: Two aromatic rings (benzene and furan) with conjugated π-electrons, modified by electron-withdrawing substituents (Cl, F, -COOH) .

  • Substituent positions: Chlorine at C5 and fluorine at C6 create a meta-substitution pattern relative to the carboxylic acid group at C2, influencing intermolecular interactions and reactivity .

  • Hydrogen-bonding capacity: The carboxylic acid group enables hydrogen bonding, enhancing solubility in polar solvents and interaction with biological targets .

Physicochemical Properties

Thermal Stability and Phase Behavior

PropertyValue (Estimated)MethodSource Compound Reference
Melting Point185–190°CDSCAnalog: 5-fluoro-1-benzofuran-2-carboxylic acid (100.59°C)
Boiling Point320–330°CEPA T.E.S.T.Analog: 5-Chloro benzofuran (318.4°C)
Flash Point155–160°CClosed-cupAnalog: 5-Fluoro derivative (151.57°C)

Solubility and Partitioning

  • Water solubility: ~50 mg/L (estimated via EPI Suite) , reduced compared to non-halogenated analogs due to hydrophobic Cl/F groups.

  • logP (Octanol/Water): 2.1–2.5, indicating moderate lipophilicity suitable for membrane permeation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.85 (s, 1H, H7), δ 7.12 (d, J = 8.4 Hz, 1H, H4), δ 6.95 (d, J = 8.4 Hz, 1H, H3) .

    • Carboxylic acid proton: δ 12.8 (broad singlet) .

Mass Spectrometry

  • ESI-MS (m/z): [M-H]⁻ = 213.0 (calc. 213.58) .

Applications in Pharmaceutical Chemistry

Intermediate for 5-HT₄ Receptor Agonists

The compound’s structural similarity to intermediates in CN110818661B suggests utility in synthesizing gastroprokinetic agents (e.g., prucalopride) . Key advantages include:

  • Enhanced metabolic stability from halogen substituents.

  • Directed hydrogen bonding for receptor affinity.

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